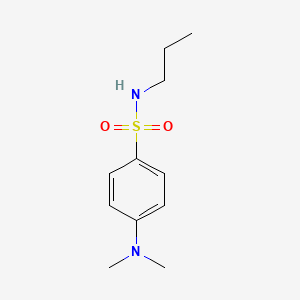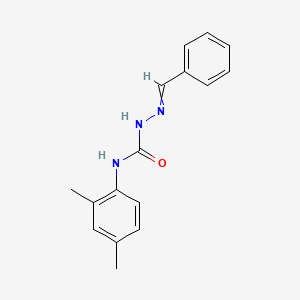
2-Propanol, 1-ethoxy-1-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-ethoxy-1-methoxy-, also known as 1-ethoxy-2-methoxypropane, is an organic compound with the molecular formula C6H14O2. It is a colorless liquid that is miscible with water and many organic solvents. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Propanol, 1-ethoxy-1-methoxy- can be synthesized through the reaction of propylene oxide with ethanol and methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 1-ethoxy-1-methoxy- involves the continuous reaction of propylene oxide with ethanol and methanol. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-ethoxy-1-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Propanol, 1-ethoxy-1-methoxy- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent in organic synthesis and analytical chemistry.
Biology: Employed in the extraction and purification of biological molecules.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Applied in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-ethoxy-1-methoxy- involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding, van der Waals forces, and dipole-dipole interactions, which enhance its solvency and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-2-propanol: Another glycol ether with similar solvency properties but different molecular structure.
1-Ethoxy-2-propanol: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Uniqueness
2-Propanol, 1-ethoxy-1-methoxy- is unique due to its combination of ethoxy and methoxy groups, which provide a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of substances, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
196083-04-2 |
|---|---|
Formule moléculaire |
C6H14O3 |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
1-ethoxy-1-methoxypropan-2-ol |
InChI |
InChI=1S/C6H14O3/c1-4-9-6(8-3)5(2)7/h5-7H,4H2,1-3H3 |
Clé InChI |
NTQJADFUNRQFOK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[5-Cyano-4-methyl-6-(2-sulfoanilino)pyridin-2-yl]amino]benzenesulfonic acid](/img/structure/B15166829.png)





![Silane, [[3,4-dihydro-2-(2-propenyl)-1-naphthalenyl]oxy]trimethyl-](/img/structure/B15166860.png)


![Benzene, 1,1'-[1-tetradecenylidenebis[(S)-sulfinyl]]bis[4-methyl-](/img/structure/B15166890.png)


![1-([1,1'-Biphenyl]-2-yl)-6-(4-ethenylphenyl)pyrene](/img/structure/B15166912.png)
